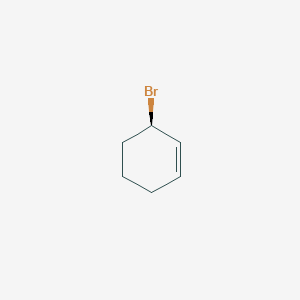

(3R)-3-Bromocyclohexene

Description

Structure

3D Structure

Properties

CAS No. |

113667-32-6 |

|---|---|

Molecular Formula |

C6H9Br |

Molecular Weight |

161.04 g/mol |

IUPAC Name |

(3R)-3-bromocyclohexene |

InChI |

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2/t6-/m0/s1 |

InChI Key |

AJKDUJRRWLQXHM-LURJTMIESA-N |

SMILES |

C1CC=CC(C1)Br |

Isomeric SMILES |

C1CC=C[C@@H](C1)Br |

Canonical SMILES |

C1CC=CC(C1)Br |

Synonyms |

Cyclohexene, 3-bromo-, (R)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3r 3 Bromocyclohexene and Its Enantiomers

Strategies for Racemic 3-Bromocyclohexene (B24779) Synthesis

The preparation of racemic 3-bromocyclohexene primarily involves the introduction of a bromine atom at the allylic position of cyclohexene (B86901). Several methods have been developed to achieve this transformation, each with its own set of advantages and limitations.

Allylic Bromination of Cyclohexene (e.g., N-Bromosuccinimide Mediated Reactions)

The most common and efficient method for the synthesis of racemic 3-bromocyclohexene is the allylic bromination of cyclohexene using N-bromosuccinimide (NBS). wikipedia.orglibretexts.orglibretexts.orgchemtube3d.com This reaction proceeds via a free radical chain mechanism. The key feature of this method is the ability of NBS to provide a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors allylic substitution over the competing electrophilic addition to the double bond. libretexts.org

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. wikipedia.orgvaia.com The process begins with the homolytic cleavage of the initiator to generate radicals, which then abstract a bromine atom from NBS to produce a bromine radical (Br•). This bromine radical abstracts a hydrogen atom from the allylic position of cyclohexene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). The allylic radical then reacts with a molecule of Br₂, generated from the reaction of HBr with NBS, to yield racemic 3-bromocyclohexene and another bromine radical, which propagates the chain reaction. libretexts.orgchemtube3d.com

A typical laboratory procedure involves refluxing a solution of cyclohexene and NBS in a non-polar solvent like carbon tetrachloride (CCl₄) in the presence of a radical initiator. prepchem.com The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats on the surface. prepchem.com

Table 1: Representative Conditions for Allylic Bromination of Cyclohexene with NBS

| Reagents | Solvent | Initiator | Reaction Time (approx.) | Yield (approx.) | Reference |

| Cyclohexene, NBS | CCl₄ | AIBN | 1 hour (after initiation) | 40% | prepchem.com |

| Cyclohexene, NBS | CCl₄ | Benzoyl Peroxide/Light | Not specified | Good | vaia.com |

Conversion from Cyclohexane (B81311) Precursors

Racemic 3-bromocyclohexene can also be synthesized from cyclohexane through a multi-step process. This approach is less direct but demonstrates the conversion of a saturated hydrocarbon into a functionalized alkene. The typical sequence involves:

Hydroxylation of Cyclohexane: The initial step is the conversion of cyclohexane to cyclohexanol (B46403). This can be achieved through catalytic oxidation using molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst. vaia.com

Dehydration of Cyclohexanol: The resulting cyclohexanol is then dehydrated to form cyclohexene. This is commonly accomplished by treatment with a strong acid, such as sulfuric acid (H₂SO₄), which promotes the elimination of a water molecule. vaia.com

Allylic Bromination of Cyclohexene: The final step is the allylic bromination of the newly formed cyclohexene using NBS and a radical initiator, as described in the previous section, to yield racemic 3-bromocyclohexene. vaia.com

This pathway highlights the versatility of fundamental organic transformations in constructing more complex molecules from simple starting materials.

Electrophilic Bromination Approaches

While allylic bromination is the preferred method for synthesizing 3-bromocyclohexene, electrophilic addition of bromine (Br₂) to a cyclohexadiene precursor can also be considered a theoretical route. For instance, the reaction of 1,3-cyclohexadiene (B119728) with one equivalent of Br₂ would be expected to produce a mixture of 1,2- and 1,4-addition products, which would include dibrominated cyclohexene derivatives. The subsequent elimination of HBr from a suitable dibromo-adduct could potentially lead to 3-bromocyclohexene. For example, dehydrobromination of 1,2-dibromocyclohexane (B1204518) can yield 3-bromocyclohexene, among other products. orgsyn.org

However, direct electrophilic addition of bromine to cyclohexene itself predominantly yields trans-1,2-dibromocyclohexane (B146542). scribd.comrsc.org The formation of 3-bromocyclohexene under these conditions is generally a minor side reaction. Therefore, electrophilic bromination is not a synthetically viable method for the primary synthesis of 3-bromocyclohexene.

Enantioselective Synthesis of (3R)-3-Bromocyclohexene

The demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science, has driven the development of asymmetric synthetic methodologies. The synthesis of this compound requires strategies that can control the stereochemistry of the bromination reaction.

Catalytic Asymmetric Allylic Bromination

Catalytic enantioselective methods offer an elegant and atom-economical approach to chiral molecules. In the context of synthesizing this compound, this would involve the use of a chiral catalyst to control the stereochemical outcome of the allylic bromination of cyclohexene. While direct catalytic asymmetric allylic bromination of simple alkenes remains a challenging area of research, significant progress has been made in related transformations.

For instance, catalytic enantioselective dibromination of allylic alcohols has been achieved using a chiral diol in the presence of a titanium-based Lewis acid. wisc.edu Chiral phosphoric acids have also emerged as powerful catalysts for enantioselective bromofunctionalization reactions of alkenes, including bromoesterification. rsc.org These catalysts operate by forming a chiral environment around the substrate and the brominating agent, thereby directing the attack of the nucleophile to one face of the double bond. Although direct application to the synthesis of this compound from cyclohexene is not extensively documented, these catalytic systems provide a conceptual framework for developing such a transformation.

Table 2: Illustrative Examples of Catalytic Asymmetric Halogenation Reactions

| Substrate Type | Chiral Catalyst/Ligand | Halogen Source | Key Feature | Enantiomeric Excess (ee) | Reference |

| Allylic Alcohols | Tartaric acid-derived diol | Dibromomalonate/TiBr₄ | Enantioselective Dibromination | Up to 99% | wisc.edu |

| Allylic Sulfonamides | (DHQD)₂PHAL | NBS | Enantioselective Bromoesterification | Not specified | rsc.org |

Chiral Auxiliary-Mediated Methodologies

An alternative and well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. york.ac.ukwikipedia.orgsigmaaldrich.comwordpress.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. york.ac.ukwordpress.com

In the synthesis of this compound, a chiral auxiliary could be attached to a cyclohexene derivative to create a diastereomeric intermediate. The subsequent bromination would then proceed diastereoselectively, controlled by the steric and electronic properties of the auxiliary. For example, chiral oxazolidinones, pioneered by Evans, and camphorsultam are widely used chiral auxiliaries that have proven effective in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. sigmaaldrich.commsu.edu

A specific example involves the highly diastereoselective bromoazidation of α,β-unsaturated carboxylic acid derivatives using chiral auxiliaries like Oppolzer's bornane sultam. rsc.org While this is not a direct synthesis of this compound, it demonstrates the principle of using a chiral auxiliary to control the stereochemistry of a bromination reaction on a cyclic system. The development of a suitable chiral auxiliary-appended cyclohexene precursor would be a key step in applying this methodology to the synthesis of this compound.

Table 3: Common Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Removal Conditions | Reference |

| Evans Oxazolidinones | Aldol reactions, Alkylations | Hydrolysis, Reduction | sigmaaldrich.comtcichemicals.com |

| Camphorsultam | Diels-Alder reactions, Michael additions | Hydrolysis | wikipedia.org |

| Pseudoephedrine | Alkylation of amides | Hydrolysis | wikipedia.org |

| (1R,2S)-trans-2-Phenyl-1-cyclohexanol | Ene reactions | Hydrolysis | wordpress.com |

Chemoenzymatic and Biocatalytic Routes to Chiral Cyclohexene Halides

Chemoenzymatic and biocatalytic strategies offer highly selective and environmentally benign alternatives to traditional chemical synthesis for producing chiral compounds. researchgate.net These methods leverage the inherent stereoselectivity of enzymes to achieve high enantiomeric purity. nih.gov

Enzymes such as halohydrin dehalogenases (HHDHs) are particularly noteworthy. researchgate.net They can catalyze the ring-opening of epoxides with various nucleophiles, including halides. researchgate.net While direct enzymatic halogenation on a cyclohexene precursor to yield this compound is a complex transformation, a multi-step chemoenzymatic process can be envisioned. This could involve an initial enzymatic oxidation of cyclohexene to a chiral intermediate, followed by chemical transformations to introduce the bromine atom stereoselectively.

For instance, biocatalysts like Rhizopus oryzae have been used for the allylic hydroxylation of cycloalkenecarboxylates, demonstrating the potential for enzymatic functionalization of the cyclohexene ring. rsc.org Although not directly producing a halide, this establishes a chiral center that can be chemically converted to the desired bromo-derivative.

Another approach involves the use of multifunctional biocatalysts. acs.org Enzymes like imine reductases (IREDs) and ene-reductases have shown broad substrate scope and the ability to catalyze various reactions, including reductions of activated ketones and conjugate alkene reductions. acs.org Such enzymatic activities could be integrated into a multi-step synthesis pathway.

The development of novel biocatalytic systems is an active area of research. For example, a biocatalytic platform using a halohydrin dehalogenase has been developed for the synthesis of chiral β-substituted alcohols, showcasing the potential for creating valuable chiral intermediates from aliphatic cyclohexene oxide. researchgate.net

Stereoselective Resolution of Racemic 3-Bromocyclohexene

The resolution of a racemic mixture, which is a 50:50 mixture of two enantiomers, is a common strategy to obtain enantiomerically pure compounds. libretexts.org Since enantiomers have identical physical properties, their separation is challenging. libretexts.org The process of separating a racemate into its component enantiomers is known as resolution. upertis.ac.id

One of the most effective methods for resolution is enzymatic kinetic resolution (EKR). nih.gov This technique relies on the differential reaction rates of the two enantiomers with an enzyme. nih.gov Typically, one enantiomer reacts much faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer in high enantiomeric excess. nih.gov

For racemic 3-bromocyclohexene, lipases are commonly employed for kinetic resolution. almacgroup.com The process involves the enzymatic acylation or hydrolysis of a derivative of 3-bromocyclohexene. For example, the racemic mixture can be converted to a corresponding alcohol, which is then subjected to enzymatic acylation. One enantiomer of the alcohol is acylated at a much higher rate than the other. The resulting mixture of the acylated product and the unreacted alcohol can then be separated.

A study on the kinetic resolution of secondary alcohols utilized a lipase-mediated process followed by a "click reaction" to facilitate the separation of the enantiomers without the need for chromatography. rsc.org While this specific study focused on 1-(hetero)aromatic ethanols, the principle can be applied to other secondary alcohols, including those derived from 3-bromocyclohexene.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E value). A high E value indicates a high degree of selectivity of the enzyme for one enantiomer over the other.

Below is a table summarizing the key aspects of the synthetic methodologies:

Table 1: Synthetic Strategies for Chiral 3-Bromocyclohexene

| Methodology | Description | Key Enzymes/Reagents | Advantages | Challenges |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to build the chiral molecule. researchgate.net | Halohydrin dehalogenases, Oxidoreductases, Lipases | High stereoselectivity, mild reaction conditions. nih.gov | Requires multi-step processes, enzyme compatibility with chemical reagents. |

| Biocatalytic Synthesis | Use of whole cells or isolated enzymes to perform key stereoselective transformations. acs.org | Rhizopus oryzae, Engineered enzymes. rsc.org | "Green" approach, high efficiency. rsc.org | Substrate scope can be limited, enzyme stability. |

| Stereoselective Resolution | Separation of a racemic mixture of 3-bromocyclohexene into its individual enantiomers. slideshare.net | Lipases (e.g., from Candida antarctica), Chiral resolving agents. | Well-established method, applicable to a wide range of substrates. almacgroup.com | Maximum theoretical yield for one enantiomer is 50%. nih.gov |

Compound Names Mentioned in the Article

Stereochemical Control and Chiral Pool Utilization of 3r 3 Bromocyclohexene

Enantioselective Transformations Initiated by (3R)-3-Bromocyclohexene

The chiral nature of this compound allows it to be a valuable starting material for the synthesis of other enantiomerically enriched compounds. tcichemicals.com The stereochemical outcome of reactions involving this compound is a key consideration, and various strategies have been developed to control the formation of new stereocenters.

Nucleophilic Substitutions with Stereochemical Outcome Analysis

Nucleophilic substitution reactions of this compound can proceed through either S_N_1 or S_N_2 pathways, with the stereochemical outcome being a critical aspect of these transformations. The reactivity of 3-bromocyclohexene (B24779) is notable; as a secondary halide, it undergoes S_N_1 substitution at a rate comparable to many tertiary halides. pearson.com This enhanced reactivity is attributed to the resonance stabilization of the resulting allylic carbocation intermediate. pearson.com

In S_N_1 reactions, the departure of the bromide leaving group leads to a planar, achiral carbocation. A subsequent nucleophilic attack can occur from either face, leading to a racemic mixture of products. However, the presence of chiral reagents or auxiliaries can influence the stereochemical course of the reaction, favoring the formation of one enantiomer over the other.

Conversely, S_N_2 reactions involve a backside attack by the nucleophile, resulting in an inversion of configuration at the stereocenter. libretexts.org For this compound, an S_N_2 reaction would lead to the formation of a product with an (S) configuration at the corresponding carbon. The choice of solvent, nucleophile, and reaction conditions can influence the competition between S_N_1 and S_N_2 pathways, thereby determining the stereochemical outcome. libretexts.org

Table 1: Stereochemical Outcomes of Nucleophilic Substitution Reactions

| Reaction Type | Intermediate | Stereochemical Outcome of this compound |

|---|---|---|

| S_N_1 | Allylic Carbocation (Achiral) | Racemic mixture (without chiral influence) |

Metal-Catalyzed Asymmetric Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, these reactions offer a pathway to introduce a wide range of substituents while potentially controlling the stereochemistry at the chiral center. The use of chiral ligands in conjunction with transition metal catalysts, such as nickel or palladium, is a common strategy for achieving asymmetric induction. nih.govu-tokyo.ac.jp

For instance, nickel-catalyzed asymmetric cross-coupling reactions have been successfully employed for the formation of C(sp³)–C(sp³) bonds. researchgate.net These reactions often utilize chiral ligands to create a chiral catalytic environment, which can differentiate between the two enantiotopic faces of a prochiral nucleophile or the two enantiomers of a racemic electrophile. While specific examples detailing the use of this compound in such reactions are not extensively documented in the provided search results, the general principles of asymmetric metal catalysis are applicable. u-tokyo.ac.jpuni-muenchen.de The stereochemical outcome, whether retention or inversion of configuration, is highly dependent on the specific catalyst system and reaction mechanism. nih.gov

Diastereoselective Reactions with Chiral Reagents and this compound

Diastereoselective reactions involve the reaction of a chiral molecule, such as this compound, with a chiral reagent to produce diastereomeric products in unequal amounts. durgapurgovtcollege.ac.in The inherent chirality of both reactants influences the transition state energies, leading to the preferential formation of one diastereomer.

One example of a diastereoselective reaction is the tin-mediated addition of 3-bromocyclohexene to aldehydes. researchgate.net While the specific stereoisomer of 3-bromocyclohexene was not specified in the abstract, this type of reaction demonstrates the principle of using a chiral substrate to induce diastereoselectivity. The stereocenter in the cyclohexene (B86901) ring can direct the approach of the aldehyde to the organotin intermediate, resulting in the formation of a specific diastereomer of the resulting alcohol. Other examples include diastereoselective cycloaddition reactions where the stereochemistry of the chiral alkene influences the facial selectivity of the reaction. arkat-usa.orgnih.gov

Chiral Building Block Applications for Natural Products and Complex Molecules

The enantiopure nature of this compound makes it a valuable component of the "chiral pool," a collection of readily available, enantiomerically pure compounds that can be used as starting materials for the synthesis of complex chiral molecules. tcichemicals.comresearchgate.net

Asymmetric Synthesis of Enantiopure Cyclitols

This compound has been utilized in the synthesis of enantiopure cyclitols, which are carbocyclic polyols that are important structural motifs in various natural products and biologically active molecules. researchgate.netresearchgate.net For example, it has been used in the synthesis of enantiopure cyclitols such as muco-quercitol, D-chiro-inositol, and allo-inositol. lookchem.comscientificlabs.co.uk The synthesis of enantiopure cyclitols from racemic 3-bromocyclohexene has been achieved through methods like intramolecular oxyselenenylation using chiral auxiliaries such as (S,S)-hydrobenzoin. researchgate.netsigmaaldrich.com This approach allows for the transfer of chirality from the auxiliary to the cyclitol precursor.

Precursors to Biologically Active Compounds and Pharmaceuticals

This compound serves as a key precursor in the synthesis of several biologically active compounds and pharmaceuticals. researchgate.net

N-tert-Butoxycarbonyl-O-cyclohexyl-L-tyrosine: 3-Bromocyclohexene is used in the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. lookchem.comscientificlabs.co.uk This protected amino acid derivative is valuable in peptide synthesis.

ACE Inhibitors: this compound is an intermediate in the preparation of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Fosinopril. researchgate.netptfarm.pl ACE inhibitors are a class of medications used to treat high blood pressure and heart failure. scielo.brsemanticscholar.org The cyclohexyl group, introduced via a precursor derived from 3-bromocyclohexene, is crucial for the potency of Fosinopril. ptfarm.pl

Mechanistic Investigations of Reactions Involving 3r 3 Bromocyclohexene

Elucidation of SN1 Reactivity and Carbocation Stabilization

(3R)-3-Bromocyclohexene, despite being a secondary halide, demonstrates enhanced reactivity in SN1 reactions, comparable to that of many tertiary halides. pearson.comchegg.com This heightened reactivity is attributed to the stability of the carbocation intermediate formed during the rate-determining step. quora.comlibretexts.org The stability of this carbocation is influenced by several factors, including resonance effects and the potential for intramolecular rearrangements.

Resonance Effects in Allylic Carbocation Formation

The ionization of this compound leads to the formation of an allylic carbocation. pearson.compearson.com The positive charge in this intermediate is not localized on a single carbon atom but is delocalized across the adjacent double bond through resonance. pearson.comlibretexts.org This delocalization spreads the positive charge over two carbon atoms, significantly stabilizing the carbocation. libretexts.orgyoutube.com The resonance hybrid of the allylic carbocation has a lower energy than either of the contributing resonance structures, which contributes to a lower activation energy for the SN1 reaction. quora.comlibretexts.org

Comparative Kinetic and Mechanistic Analysis with Tertiary Halides

Kinetic studies reveal that this compound undergoes SN1 substitution at a rate comparable to or even faster than some tertiary halides. pearson.comquora.com This is noteworthy because tertiary carbocations are generally more stable than secondary carbocations due to hyperconjugation and inductive effects. pearson.comamherst.edukhanacademy.org However, the resonance stabilization in the allylic carbocation from this compound is a powerful stabilizing factor that elevates its reactivity to a level similar to that of tertiary systems. pearson.comquora.com The rate-determining step in the SN1 mechanism is the formation of the carbocation, and the enhanced stability of the allylic carbocation lowers the energy of the transition state, thus increasing the reaction rate. libretexts.orgamherst.edu

Intramolecular Rearrangement Pathways (e.g., Hydride Shifts)

The carbocation intermediate formed from this compound can potentially undergo intramolecular rearrangements to form more stable carbocations. libretexts.orgmasterorganicchemistry.com A common rearrangement pathway is a hydride shift, where a hydrogen atom with its bonding electrons migrates to an adjacent positively charged carbon. byjus.comlibretexts.orgyoutube.com This process is driven by the formation of a more stable carbocation. masterorganicchemistry.comlibretexts.org For instance, a 1,2-hydride shift could transform a secondary carbocation into a more stable tertiary carbocation if the molecular structure allows. masterorganicchemistry.comlibretexts.org Such rearrangements can lead to a mixture of products, reflecting the different carbocation intermediates that can be trapped by the nucleophile. masterorganicchemistry.com

Free Radical Mechanism Studies in Allylic Bromination

The allylic position of this compound is susceptible to free radical bromination, often using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orglibretexts.org This reaction proceeds through a radical chain mechanism. The key intermediate is an allylic radical, which, like the allylic carbocation, is stabilized by resonance. masterorganicchemistry.comchemistrysteps.compressbooks.pub The unpaired electron is delocalized over the adjacent double bond, increasing the stability of the radical. chemistrysteps.compressbooks.pub This resonance stabilization is the driving force for the selectivity of bromination at the allylic position over other positions in the molecule. libretexts.orgchemistrysteps.com The reaction of the allylic radical with a bromine molecule propagates the chain and yields the allylic bromide product. chemtube3d.com

Electrophilic and Nucleophilic Addition Mechanisms

The double bond in this compound can undergo electrophilic addition reactions. lasalle.edubyjus.com In these reactions, the π electrons of the double bond act as a nucleophile, attacking an electrophile. lasalle.edudalalinstitute.com This typically proceeds through a carbocation intermediate. For example, the addition of a hydrogen halide (HX) involves the initial protonation of the double bond to form a carbocation, which is then attacked by the halide ion. byjus.comlibretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbocation.

Nucleophilic addition to the carbon-carbon double bond of this compound is also possible, particularly if the double bond is activated by electron-withdrawing groups or through the formation of an organometallic intermediate. dalalinstitute.com The mechanism involves the attack of a nucleophile on one of the carbons of the double bond, leading to the formation of a carbanion which is then protonated or undergoes further reaction. dalalinstitute.com

For instance, the reaction of 3-bromocyclohexene (B24779) with HBr can lead to the formation of trans-1,2-dibromocyclohexane (B146542) through a mechanism involving the formation of a bromonium ion intermediate. docbrown.infoaskfilo.com

Organometallic Reaction Mechanisms (e.g., Grignard Reagent Formation, Indate and Borate (B1201080) Transformations)

This compound can be converted into a Grignard reagent by reacting with magnesium metal. stackexchange.com The formation of cyclohexenylmagnesium bromide allows for subsequent reactions with various electrophiles. The mechanism of Grignard reagent formation involves the transfer of an electron from magnesium to the alkyl halide. However, dimerization to form 1,5-hexadiene (B165246) can be a competing reaction. stackexchange.com Reaction conditions, such as temperature and the surface area of the magnesium, can be optimized to favor the formation of the Grignard reagent over the dimer. stackexchange.com

The resulting organometallic compound can then participate in various coupling reactions, often catalyzed by transition metals. researchgate.net Further transformations involving the formation of indate and borate complexes can also be envisioned, expanding the synthetic utility of this versatile compound.

Advanced Synthetic Applications of 3r 3 Bromocyclohexene

Regio- and Stereoselective Functionalization of the Cyclohexene (B86901) Ring

The presence of both an asymmetric carbon and a reactive double bond makes (3R)-3-bromocyclohexene a valuable substrate for investigating and applying methods of regio- and stereoselective synthesis.

Formation of Unsaturated Cyclohexene Derivatives

The allylic nature of the bromine atom in this compound facilitates its substitution, leading to a variety of unsaturated cyclohexene derivatives. These reactions often proceed with high selectivity, influenced by the choice of catalyst and reaction conditions. For instance, the allylic bromination of unsaturated terpenes, a process analogous to the functionalization of this compound, is a key step in the synthesis of α,β-unsaturated alcohols. rsc.org

Transition metal catalysis has proven particularly effective in controlling the regioselectivity of these transformations. For example, iridium and rhodium catalysts can promote the reductive transposition of allylic alcohol derivatives, yielding olefin products with regioselectivity complementary to that achieved with palladium catalysis. rsc.orgsemanticscholar.org This highlights the potential to steer the reaction towards the desired constitutional isomer by selecting the appropriate catalytic system.

Chemo- and Regioselective Alkylation and Allylation

The chemo- and regioselective alkylation and allylation of substrates using this compound or similar allylic bromides are powerful methods for carbon-carbon bond formation. Copper-catalyzed reactions have shown remarkable success in this area. For example, the copper-mediated allylic substitution of organocopper species with allylic bromides can proceed with exceptional regioselectivity. beilstein-journals.org The addition of zinc halides can even reverse the regioselectivity, showcasing the fine-tunability of these systems. beilstein-journals.org

Recent advancements have focused on the development of catalytic systems that can achieve high levels of both regio- and enantioselectivity. Palladium-catalyzed asymmetric allylic alkylation (AAA) of oxazolones with Morita–Baylis–Hillman adducts, for instance, can be chemodivergent, producing either C- or N-allylated products depending on the substrate's substitution pattern. chinesechemsoc.org Similarly, nickel-catalyzed reductive allylation of tertiary alkyl halides with allylic carbonates provides an efficient route to complex molecules. rsc.org

Table 1: Examples of Regio- and Stereoselective Functionalization Reactions

| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Reductive Transposition | [Ir(COD)Cl]₂ or [Rh(COD)Cl]₂ | Allylic Methyl Carbonates | Internal Olefins | High chemo- and regioselectivity, tolerance of various functional groups. | rsc.orgsemanticscholar.org |

| Allylic Substitution | Copper organocuprates | Allylic Bromides | SN2 products | High SN2/SN2' selectivity, reversible with zinc halides. | beilstein-journals.org |

| Asymmetric Allylic Alkylation | Palladium/Chiral Ligand | Oxazolones and MBH Adducts | Chiral 4,5-substituted oxazolones | Chemodivergent, high regio- and enantioselectivity. | chinesechemsoc.org |

| Allyl-Allyl Cross-Coupling | CuBr·SMe₂/Phosphoramidite | Allyl Grignard and Allyl Bromides | Chiral 1,5-dienes | High enantioselectivity. | rug.nl |

Role in Complex Cascade and Domino Reactions

Cascade reactions, also referred to as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. e-bookshelf.denih.govbeilstein-journals.org These reactions are highly efficient and atom-economical. This compound can act as a key component in such complex transformations.

For instance, a palladium-catalyzed cascade reaction involving the functionalization of vinyl cyclic carbonates (VCCs) can be initiated by the addition of a nucleophile, followed by a reaction with an electrophile like 3-bromocyclohexene (B24779). tdx.cat This demonstrates the ability of this compound to participate in multi-step sequences that rapidly build molecular complexity. The development of such reactions is a significant goal in modern organic synthesis, aiming to reduce waste and improve efficiency. e-bookshelf.de

Catalyst Development for Transformations Involving Allylic Bromides

The unique reactivity of allylic bromides like this compound has spurred the development of new catalytic systems designed to control the outcome of their reactions. d-nb.info A significant challenge is to achieve high levels of selectivity, particularly in asymmetric catalysis.

Recent research has explored the use of various transition metals, including iridium, rhodium, copper, and palladium, to catalyze reactions of allylic bromides. rsc.orgsemanticscholar.orgbeilstein-journals.orgrug.nl For example, enantioselective dibromination of allylic alcohols has been achieved using a catalyst developed through ligand acceleration. wisc.edu This highlights the importance of ligand design in creating highly selective catalysts.

Furthermore, metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of C–H bonds, including those in allylic systems. rsc.org The combination of a photocatalyst with a transition metal catalyst can enable transformations that are difficult to achieve by other means. rsc.org The development of catalysts that can operate under mild conditions and with high functional group tolerance remains an active area of research. rsc.orgsemanticscholar.orgresearchgate.net

Conformational Analysis and Theoretical Chemistry of 3r 3 Bromocyclohexene

Spectroscopic Techniques for Conformational Elucidation

A variety of spectroscopic methods are employed to investigate the conformational preferences of molecules. nptel.ac.in These techniques provide valuable data on the geometry and energy of different conformers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and dynamic processes in molecules. nptel.ac.in In the context of 3-bromocyclohexene (B24779), variable-temperature NMR studies can be used to determine the barriers to conformational equilibrium. For instance, the H-C-Br and olefinic proton resonances of 3-bromocyclohexene show minimal temperature dependence down to -168°C, suggesting a rapid interconversion between conformers. lookchem.com The chemical shift difference between axial and equatorial protons, particularly at the C-4 position, provides insights into the conformational preferences. lookchem.com

Infrared (IR) and Raman spectroscopy, which probe the vibrational modes of a molecule, can also distinguish between different conformers. researchgate.net Each conformer has a unique set of vibrational frequencies, and by comparing experimental spectra with theoretical calculations, the relative populations of different conformers can be estimated. researchgate.net

Vibrational Circular Dichroism (VCD) spectroscopy is particularly useful for studying chiral molecules like (3R)-3-bromocyclohexene. researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the absolute configuration and conformation of chiral centers. researchgate.net

Stereoelectronic Effects on Molecular Conformation and Reactivity

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the structure and reactivity of a molecule. researchgate.net In this compound, these effects play a significant role in determining its preferred conformation and its chemical behavior.

One important stereoelectronic effect is hyperconjugation, which involves the interaction of filled bonding orbitals with adjacent empty or partially filled orbitals. In the case of this compound, the orientation of the C-Br bond relative to the double bond can influence the stability of the molecule. The pseudo-axial orientation of the bromine atom can lead to specific stereoelectronic interactions that dictate the selectivity of certain reactions, such as epoxidation.

The stability of carbocation intermediates is also heavily influenced by stereoelectronic effects. The allylic carbocation formed during SN1 reactions of 3-bromocyclohexene is stabilized by resonance, which delocalizes the positive charge. pearson.com This resonance stabilization is a key factor in the compound's reactivity.

Emerging Trends and Future Research Directions

Development of Novel Enantioselective Methodologies for (3R)-3-Bromocyclohexene Synthesis

The efficient and highly enantioselective synthesis of this compound remains a significant area of research. Traditional methods often rely on the bromination of cyclohexene (B86901) followed by classical resolution, which can be inefficient. Modern efforts are directed towards the development of catalytic, enantioselective methods that can directly generate the desired (R)-enantiomer with high stereocontrol.

One promising approach is kinetic resolution , where a chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture of 3-bromocyclohexene (B24779), leaving the other enantiomer enriched. wikipedia.org For instance, enzymatic kinetic resolution using lipases has been effectively employed to resolve racemic mixtures of alcohols and their derivatives, and similar strategies could be adapted for 3-bromocyclohexene. wikipedia.org

Another area of active development is asymmetric phase-transfer catalysis (PTC) . This methodology utilizes chiral phase-transfer catalysts to facilitate enantioselective reactions between reagents in separate phases (e.g., an aqueous and an organic phase). researchgate.netpharmacyfreak.com In the context of this compound synthesis, a chiral PTC could be designed to mediate the enantioselective bromination of a suitable cyclohexene precursor. researchgate.net The use of chiral phosphate anions in phase-transfer catalysis is also an emerging strategy for asymmetric halogenation reactions. nih.gov

Furthermore, organocatalysis offers a metal-free alternative for enantioselective transformations. Chiral organocatalysts, such as proline derivatives, have been successfully used in a variety of asymmetric reactions. jocpr.com Research into the development of organocatalysts that can mediate the enantioselective allylic bromination of cyclohexene could provide a direct and atom-economical route to this compound.

Recent advancements in electricity-driven asymmetric catalysis present an innovative and green approach. By using electricity to drive the reaction, the need for chemical oxidants can be eliminated. Combining this with a chiral phase-transfer system could enable the efficient and enantioselective bromocyclization of appropriate substrates to yield chiral bromo-compounds. nih.gov

| Methodology | Catalyst/Reagent Type | Key Principle | Potential for this compound Synthesis |

| Kinetic Resolution | Chiral catalysts (e.g., enzymes, synthetic complexes) | Differential reaction rates of enantiomers | Enrichment of the (R)-enantiomer from a racemic mixture. |

| Asymmetric Phase-Transfer Catalysis (PTC) | Chiral quaternary ammonium salts, chiral phosphate anions | Enantioselective reaction at the interface of two immiscible phases | Direct asymmetric bromination of a cyclohexene precursor. |

| Organocatalysis | Chiral organic molecules (e.g., proline derivatives) | Metal-free catalysis to create a chiral environment | Enantioselective allylic bromination of cyclohexene. |

| Electricity-Driven Asymmetric Catalysis | Chiral phase-transfer catalyst with electrochemical setup | Use of electricity to drive the reaction, avoiding chemical oxidants | Green and efficient enantioselective bromination. |

Exploration of New Reaction Pathways and Transformations with this compound

Beyond its synthesis, researchers are actively exploring new reaction pathways and transformations of this compound to further enhance its synthetic utility. Its unique structure, featuring a chiral center adjacent to a double bond and a reactive bromine atom, makes it a versatile substrate for a variety of chemical manipulations.

The allylic bromide moiety of this compound is susceptible to nucleophilic substitution reactions (SN) . Due to the presence of the adjacent double bond, it can undergo SN1-type reactions through a resonance-stabilized allylic carbocation intermediate. pearson.com This reactivity allows for the introduction of a wide range of nucleophiles at the C3 position, providing access to a diverse array of chiral cyclohexene derivatives.

Elimination reactions (E2) of 3-bromocyclohexene can lead to the formation of 1,3-cyclohexadiene (B119728), a conjugated diene that can participate in various cycloaddition reactions. The stereochemistry of the starting material can influence the course of these reactions, offering opportunities for stereocontrolled synthesis.

A significant area of exploration is the use of this compound in cycloaddition reactions . As a dienophile, the double bond can react with dienes in [4+2] cycloadditions (Diels-Alder reactions) to form complex bicyclic structures with multiple stereocenters. libretexts.org Furthermore, the double bond can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones and azomethine ylides, to construct five-membered heterocyclic rings. uchicago.eduorganicchemistrydata.orgorganic-chemistry.org The inherent chirality of this compound can direct the stereochemical outcome of these cycloadditions, making it a valuable tool in asymmetric synthesis.

Recent research has also focused on the application of this compound in transition metal-catalyzed cross-coupling reactions . The carbon-bromine bond can be activated by various transition metal catalysts, such as palladium or nickel complexes, to form new carbon-carbon or carbon-heteroatom bonds. This opens up possibilities for the synthesis of highly functionalized and complex chiral molecules.

Green Chemistry Approaches in this compound Chemistry

In line with the growing importance of sustainable chemistry, efforts are being made to develop greener synthetic methods related to this compound. This includes the use of environmentally benign solvents, recyclable catalysts, and processes with high atom economy.

A key focus is the replacement of hazardous solvents traditionally used in bromination reactions, such as carbon tetrachloride and other chlorinated solvents. chemicalbook.com Researchers are exploring the use of greener alternatives like heptane or even water for these transformations. proquest.comwordpress.com For instance, indole-based organocatalysts have been shown to facilitate bromoesterification in nonpolar, environmentally friendly solvents like heptane. proquest.com

The development of recyclable catalysts is another important aspect of green chemistry in this field. rsc.orgrsc.org Immobilizing chiral catalysts on solid supports allows for their easy separation from the reaction mixture and subsequent reuse, reducing waste and cost. uab.catnih.gov Both chiral organocatalysts and metal complexes are being investigated for their potential in recyclable catalytic systems for enantioselective synthesis. uab.catchemrxiv.org

Mechanochemistry , which involves conducting reactions in the solid state with mechanical energy (e.g., ball milling), offers a solvent-free approach to bromofunctionalization reactions. proquest.com This technique can reduce solvent waste and, in some cases, improve reaction efficiency.

Furthermore, biocatalysis , the use of enzymes to catalyze chemical reactions, is a powerful green chemistry tool. jocpr.comeuropa.eu Enzymes operate under mild conditions (e.g., in water at room temperature) and can exhibit high enantioselectivity. The development of enzymes that can catalyze the enantioselective bromination of cyclohexene or the kinetic resolution of racemic 3-bromocyclohexene would represent a significant advancement in the green synthesis of the (R)-enantiomer.

| Green Chemistry Approach | Principle | Application in this compound Chemistry |

| Use of Green Solvents | Replacing hazardous solvents with environmentally benign alternatives. | Utilizing solvents like heptane or water in bromination reactions. |

| Recyclable Catalysts | Immobilizing catalysts on solid supports for easy separation and reuse. | Developing recyclable chiral catalysts for enantioselective synthesis. |

| Mechanochemistry | Conducting reactions in the solid state using mechanical energy. | Solvent-free bromofunctionalization reactions. |

| Biocatalysis | Using enzymes as catalysts for chemical transformations. | Enantioselective synthesis or kinetic resolution under mild conditions. |

Expanding Applications in Asymmetric Total Synthesis of Complex Molecules

This compound is a valuable chiral building block for the asymmetric total synthesis of complex, biologically active molecules. Its stereodefined structure and versatile reactivity allow for the efficient construction of intricate molecular frameworks.

One notable example of a complex molecule whose synthesis could potentially involve intermediates derived from chiral cyclohexene precursors is (-)-Oseltamivir , an antiviral drug marketed as Tamiflu®. wikipedia.org The total synthesis of Oseltamivir is a significant challenge in organic chemistry, and many synthetic routes have been developed. acs.orgnih.govnih.gov Several of these syntheses start from shikimic acid, a naturally occurring chiral cyclohexene derivative, highlighting the utility of this scaffold in accessing the complex stereochemistry of the target molecule. wikipedia.org While a direct synthesis from this compound may not be the most common route, its structural features make it a plausible starting point for the development of novel synthetic strategies.

The application of this compound extends to the synthesis of a variety of other natural products and bioactive compounds. Its ability to serve as a precursor to chiral dienes and dienophiles makes it particularly useful in Diels-Alder reactions to construct polycyclic systems. Furthermore, its role in stereoselective substitution and coupling reactions allows for the precise installation of functional groups in the synthesis of complex targets. The development of new synthetic methods involving this chiral building block is expected to further expand its utility in the efficient and elegant synthesis of medicinally important molecules.

Q & A

How can researchers optimize the synthesis of (3R)-3-Bromocyclohexene to achieve high enantiomeric purity?

Basic:

The synthesis of 3-bromocyclohexene derivatives often involves Grignard reactions or electrophilic additions. For example, cyclohexylmagnesium bromide reacts with 2,3-dibromopropene to form intermediates, which can be brominated under controlled conditions . Standard protocols emphasize temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios to minimize byproducts.

Advanced:

Enantioselective synthesis of this compound requires chiral auxiliaries or catalysts. A reported method involves intramolecular oxyselenenylation using (S,S)-hydrobenzoin or (S)-mandelic acid as chiral sources, achieving enantiopure cyclitols with >90% ee. Reaction conditions (e.g., solvent polarity, temperature gradients) must be optimized to suppress racemization during bromination steps .

What mechanistic insights explain the stereoselective addition of HBr to 3-Bromocyclohexene?

Basic:

The reaction of HBr with 3-bromocyclohexene yields exclusively trans-1,2-dibromocyclohexane, consistent with an anti-addition mechanism. The bromonium ion intermediate forms preferentially, directing bromide attack from the opposite face to avoid steric clashes with the cyclohexene ring .

Advanced:

Competing pathways, such as carbocation rearrangements or radical intermediates, are absent under standard conditions. However, UV irradiation or radical initiators (e.g., peroxides) may alter stereoselectivity. Computational studies (DFT) can model transition states to predict regioselectivity in substituted analogs .

How does the (3R) configuration influence reactivity in cross-coupling reactions?

Basic:

The stereochemistry of this compound affects reaction rates in Suzuki-Miyaura couplings. Bulky ligands (e.g., SPhos) enhance retention of configuration by stabilizing the Pd(0) intermediate, while polar solvents (e.g., DMF) may accelerate racemization .

Advanced:

Asymmetric cross-coupling to form chiral biaryls remains challenging due to competing β-hydride elimination. Strategies include using chiral Pd catalysts (e.g., TADDOL-derived phosphines) or directing groups to lock the cyclohexene ring in a reactive conformation .

What analytical techniques are critical for characterizing this compound derivatives?

Basic:

Routine characterization employs - and -NMR to confirm regiochemistry, while GC-MS monitors purity. For brominated analogs, -NMR chemical shifts at δ 5.5–6.0 ppm indicate vinylic protons adjacent to bromine .

Advanced:

Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. X-ray crystallography of co-crystals with chiral amines provides absolute configuration verification. High-resolution mass spectrometry (HRMS) with electron ionization distinguishes isotopic patterns for Br-containing fragments .

What safety protocols are essential for handling this compound?

Basic:

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use flame-resistant fume hoods (flash point: 62°C) and PPE (nitrile gloves, goggles) due to flammability (UN 1993) and skin irritation risks .

Advanced:

Long-term storage may generate peroxides or hydrobromic acid. Periodic FT-IR analysis detects degradation (broad O–H stretches at 3200–3600 cm). Quench waste with sodium bicarbonate before disposal to neutralize acidic byproducts .

How can researchers resolve contradictions in reported reaction outcomes?

Basic:

Discrepancies in product ratios (e.g., cis/trans isomers) often arise from varying reaction conditions (solvent polarity, temperature). Systematic reproducibility studies using controlled parameters (e.g., anhydrous vs. wet solvents) identify critical variables .

Advanced:

Meta-analyses of kinetic data and computational modeling (e.g., Eyring plots) clarify competing pathways. For example, trace moisture in HBr may protonate intermediates, altering stereoselectivity. Collaborative validation through round-robin experiments across labs reduces bias .

What emerging applications utilize this compound in medicinal chemistry?

Basic:

The compound serves as a precursor for tyrosine derivatives (e.g., Boc-Tyr(Chx)-OH) via alkylation reactions. These derivatives are used in peptide synthesis to study conformational effects on bioactivity .

Advanced:

In drug discovery, this compound is incorporated into covalent inhibitors targeting cysteine residues in enzymes. Stereochemical precision ensures selective binding, as demonstrated in kinase inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.